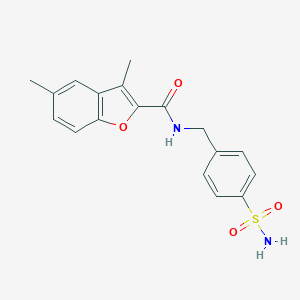![molecular formula C23H21N3O2S B385331 N-{4,5-diméthyl-3-[phényl(2-pyridinylamino)méthyl]-2-thiényl}-2-furamide CAS No. 622803-49-0](/img/structure/B385331.png)
N-{4,5-diméthyl-3-[phényl(2-pyridinylamino)méthyl]-2-thiényl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{4,5-dimethyl-3-[phenyl(2-pyridinylamino)methyl]-2-thienyl}-2-furamide” is a chemical compound with the molecular formula C23H21N3O2S . It has a molecular weight of 403.5g/mol . This compound is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of “N-{4,5-dimethyl-3-[phenyl(2-pyridinylamino)methyl]-2-thienyl}-2-furamide” consists of a furamide group attached to a thienyl group, which is further connected to a phenyl group and a pyridinylamino group . The compound’s monoisotopic mass is 403.135437 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-{4,5-dimethyl-3-[phenyl(2-pyridinylamino)methyl]-2-thienyl}-2-furamide” include its molecular formula C23H21N3O2S, average mass 403.497 Da, and monoisotopic mass 403.135437 Da .Mécanisme D'action
The exact mechanism of action of N-{4,5-dimethyl-3-[phenyl(2-pyridinylamino)methyl]-2-thienyl}-2-furamide is not well understood. However, it is believed to act on the hypothalamus in the brain to increase the production of growth hormone-releasing hormone (GHRH). GHRH then stimulates the pituitary gland to release growth hormone (GH), which promotes growth and development.
Biochemical and Physiological Effects:
N-{4,5-dimethyl-3-[phenyl(2-pyridinylamino)methyl]-2-thienyl}-2-furamide has been shown to have various biochemical and physiological effects. In livestock, N-{4,5-dimethyl-3-[phenyl(2-pyridinylamino)methyl]-2-thienyl}-2-furamide has been shown to increase feed intake and growth rate. In fish and shrimp, N-{4,5-dimethyl-3-[phenyl(2-pyridinylamino)methyl]-2-thienyl}-2-furamide has been shown to increase feed intake and improve survival rates. In addition, N-{4,5-dimethyl-3-[phenyl(2-pyridinylamino)methyl]-2-thienyl}-2-furamide has been studied for its potential anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{4,5-dimethyl-3-[phenyl(2-pyridinylamino)methyl]-2-thienyl}-2-furamide in lab experiments is its ability to increase feed intake and growth rate in animals. This can be useful in studies that require animals to grow quickly, such as toxicity studies. However, one limitation of using N-{4,5-dimethyl-3-[phenyl(2-pyridinylamino)methyl]-2-thienyl}-2-furamide is that it may not be suitable for all animal species. In addition, the exact mechanism of action of N-{4,5-dimethyl-3-[phenyl(2-pyridinylamino)methyl]-2-thienyl}-2-furamide is not well understood, which may limit its use in certain studies.
Orientations Futures
There are several future directions for research on N-{4,5-dimethyl-3-[phenyl(2-pyridinylamino)methyl]-2-thienyl}-2-furamide. One area of interest is its potential as an anti-inflammatory and anti-cancer agent. Further studies are needed to determine the exact mechanism of action and to evaluate its efficacy in treating various diseases. Another area of interest is its potential use in aquaculture. Further studies are needed to determine the optimal dosage and feeding strategies for different fish and shrimp species. Finally, more research is needed to evaluate the safety and potential side effects of N-{4,5-dimethyl-3-[phenyl(2-pyridinylamino)methyl]-2-thienyl}-2-furamide in different animal species.
Méthodes De Synthèse
N-{4,5-dimethyl-3-[phenyl(2-pyridinylamino)methyl]-2-thienyl}-2-furamide is synthesized through a multi-step chemical reaction process. The synthesis begins with the reaction of 2-thiophenecarboxaldehyde with 4,5-dimethyl-2-aminopyridine to form a Schiff base intermediate. This intermediate is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with furfuryl chloride to form N-{4,5-dimethyl-3-[phenyl(2-pyridinylamino)methyl]-2-thienyl}-2-furamide. The overall yield of the synthesis is around 50%.
Applications De Recherche Scientifique
Synthèse organique et chimie médicinale
La structure du composé, comportant un motif thiophène et pyridine, en fait un intermédiaire précieux en synthèse organique. Son potentiel à servir de bloc de construction pour diverses applications en chimie médicinale est important en raison de la présence de multiples sites réactifs adaptés à une fonctionnalisation ultérieure .
Réactions de couplage croisé Suzuki–Miyaura
Dans le domaine de la catalyse, en particulier dans les réactions de couplage croisé Suzuki–Miyaura, ce composé pourrait être étudié comme ligand potentiel ou comme précurseur pour le développement de catalyseurs. Le motif pyridinylamino pourrait se coordonner aux métaux de transition, facilitant le processus de couplage croisé .
Profilage de l’activité biologique
Les dérivés du thiazole, qui partagent un motif structurel similaire à notre composé, sont connus pour leurs activités biologiques diverses. Ce composé pourrait être étudié pour ses activités antioxydantes, analgésiques, anti-inflammatoires, antimicrobiennes et antitumorales potentielles .
Propriétés
IUPAC Name |
N-[4,5-dimethyl-3-[phenyl-(pyridin-2-ylamino)methyl]thiophen-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-15-16(2)29-23(26-22(27)18-11-8-14-28-18)20(15)21(17-9-4-3-5-10-17)25-19-12-6-7-13-24-19/h3-14,21H,1-2H3,(H,24,25)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNFWIFDCQRLCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=CC=C2)NC3=CC=CC=N3)NC(=O)C4=CC=CO4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7,7-trimethyl-2,3-dioxo-N-(2-(trifluoromethyl)phenyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385250.png)
![Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazine-3-thiol](/img/structure/B385251.png)
![2-bromo-4,7,7-trimethyl-3-oxo-N-propylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385252.png)
![6-bromo-1-(dibromomethyl)-5,5-dimethyl-N-(6-methyl-2-pyridinyl)-4-bicyclo[2.1.1]hexanecarboxamide](/img/structure/B385253.png)
![2-[(2-methyl-2H-chromen-3-yl)methylene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B385255.png)
![6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-(4-pyridinyl)bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B385258.png)

![2-(2-methoxyphenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B385263.png)
![3,5-dimethyl-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B385264.png)
![3,5-dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B385265.png)
![3,5-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B385266.png)


![(3,5-Dimethyl-1-benzofuran-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B385270.png)